molecular formula C8H7ClN4O B13919745 N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide

N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide

Cat. No.: B13919745
M. Wt: 210.62 g/mol
InChI Key: QIKLBXDURWAOJN-UHFFFAOYSA-N
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Description

N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide typically involves the reaction of 3-chloro-1H-pyrazolo[4,3-c]pyridine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include substituted pyrazolo[4,3-c]pyridine derivatives, oxidized or reduced forms of the compound, and hydrolyzed products .

Scientific Research Applications

N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide involves its interaction with specific molecular targets, such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of target proteins.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7ClN4O

Molecular Weight

210.62 g/mol

IUPAC Name

N-(3-chloro-2H-pyrazolo[4,3-c]pyridin-6-yl)acetamide

InChI

InChI=1S/C8H7ClN4O/c1-4(14)11-7-2-6-5(3-10-7)8(9)13-12-6/h2-3H,1H3,(H,12,13)(H,10,11,14)

InChI Key

QIKLBXDURWAOJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=NNC(=C2C=N1)Cl

Origin of Product

United States

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